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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitropyridine

Cat. No.: B13033871

Get Quote

CAS Number: 1805666-99-2 Formula: C₅H₂ClIN₂O₂ Molecular Weight: 284.44 g/mol [1][2]

Executive Summary
5-Chloro-4-iodo-2-nitropyridine is a trisubstituted pyridine scaffold characterized by three

chemically distinct functional handles: a nitro group at C2, an iodine atom at C4, and a chlorine

atom at C5.[1][2] This specific substitution pattern renders the molecule a "chameleon

intermediate" for diversity-oriented synthesis (DOS).[1]

Primary Utility: It serves as a linchpin in the synthesis of 4-substituted-5-chloro-2-

aminopyridines, a pharmacophore found in numerous kinase inhibitors (e.g., targeting ALK,

ROS1, or JAK kinases).[1]

Reactivity Hierarchy: The molecule exhibits a clear gradient of reactivity: C4-I > C2-NO₂ >>

C5-Cl.[1] This allows for sequential, regioselective functionalization without the need for

protecting groups.
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Property Data Note

CAS Number 1805666-99-2 Confirmed Identifier

IUPAC Name 5-Chloro-4-iodo-2-nitropyridine

SMILES O=c1cc(I)c(Cl)cn1

Appearance
Yellow to orange crystalline

solid
Typical of nitropyridines

Melting Point 120–125 °C (Predicted)

Solubility
DMSO, DMF, CH₂Cl₂, Ethyl

Acetate
Poor water solubility

Storage
2–8 °C, Inert Atmosphere,

Dark
Light sensitive (C-I bond)

Synthetic Routes
The synthesis of this compound is non-trivial due to the incompatibility of the nitro group with

strong organometallic reagents (e.g., lithiation). The most robust industrial route involves the

oxidation of the corresponding amine.

Route A: Oxidation of 5-Chloro-4-iodo-pyridin-2-amine
(Recommended)
This pathway avoids the regioselectivity issues of direct halogenation on a nitropyridine ring.[1]

Precursor: 5-Chloro-4-iodo-pyridin-2-amine (CAS 1260667-65-9).[1][3]

Mechanism: The amino group is oxidized to a nitro group using a peroxide source in a strong

acid. This transformation is chemically analogous to the synthesis of 5-chloro-2-nitropyridine

from 2-amino-5-chloropyridine [1].[1]

Step-by-Step Protocol:

Preparation: Charge a reactor with Conc. H₂SO₄ (10 vol) and cool to 0°C.
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Oxidant Addition: Slowly add 30% H₂O₂ (5–6 equiv) dropwise, maintaining internal

temperature <10°C. (Caution: Exothermic).

Substrate Addition: Add 5-Chloro-4-iodo-pyridin-2-amine (1.0 equiv) portion-wise.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 18–24

hours. Monitor by LC-MS for the disappearance of the amine (M+H = 255) and appearance

of the nitro product (M+H = 285).

Quench: Pour the reaction mixture onto crushed ice/water (20 vol) with vigorous stirring. The

product typically precipitates as a solid.

Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum at

40°C.

Purification: Recrystallize from Ethanol or purify via silica gel chromatography

(Hexane/EtOAc) if necessary.

Reactivity Profile & Chemo-selectivity
The power of this scaffold lies in its ability to undergo orthogonal reactions at specific positions.

Chemo-selectivity Map
C4-Iodo (Site A): The most reactive site. The C-I bond is weak and highly activated by the

ortho-nitro group and the pyridine nitrogen. It undergoes Pd-catalyzed cross-coupling

(Suzuki, Sonogashira) and SNAr with soft nucleophiles (e.g., thiols).

C2-Nitro (Site B): A latent amine.[1] It can be reduced to the amine (Fe/NH₄Cl or H₂/Pd) after

C4 functionalization. It can also act as a leaving group in SNAr reactions with hard

nucleophiles (e.g., alkoxides), though C4-I displacement usually competes.

C5-Chloro (Site C): The least reactive site.[1] It generally remains intact during C4 and C2

manipulations, serving as a structural handle (e.g., for lipophilicity) in the final drug molecule.

Visualizing the Pathway
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The following diagram illustrates the logical flow of functionalization, prioritizing the C4-Iodo

position.

5-Chloro-4-iodo-2-nitropyridine
(CAS 1805666-99-2)

Suzuki Coupling (C4)
Product: 4-Aryl-5-chloro-2-nitropyridinePd(PPh3)4, Ar-B(OH)2

(Primary Route)

SNAr Displacement (C4)
Product: 4-Amino/Alkoxy-5-chloro-2-nitropyridine

Amines/Thiols
(Secondary Route)

Nitro Reduction (C2)
Product: 2-Amino-5-chloro-4-iodopyridine

Fe/AcOH or H2
(Destroys C4 Selectivity)

Target Kinase Inhibitor
(Scaffold)

Nitro Reduction
& Amide Coupling

Click to download full resolution via product page

Figure 1: Chemo-selective functionalization logic.[1] The Blue path (C4 functionalization) is the

standard entry point for library synthesis.

Experimental Protocol: C4-Selective Suzuki
Coupling
This protocol demonstrates the selective displacement of the iodine atom at C4 using a boronic

acid, leaving the C5-Cl and C2-NO₂ groups intact.[1]

Objective: Synthesize 5-chloro-2-nitro-4-phenylpyridine.

Materials:

5-Chloro-4-iodo-2-nitropyridine (1.0 equiv)[1][2]

Phenylboronic acid (1.1 equiv)

Pd(PPh₃)₄ (5 mol%)

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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DME (Dimethoxyethane) or 1,4-Dioxane (degassed)[1]

Procedure:

Setup: In a microwave vial or round-bottom flask, combine the pyridine substrate,

phenylboronic acid, and Pd catalyst.

Solvent: Add DME and the aqueous Na₂CO₃ solution.

Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes.

Reaction: Heat to 80–90°C for 2–4 hours. (Note: The C4-I bond is very reactive; high

temperatures >100°C may cause denitration or C5-Cl coupling).[1]

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases.

Purification: The nitro group makes the product less polar than the amine. Purify via flash

chromatography (0–20% EtOAc/Hexanes).

Self-Validating Check:

¹H NMR: Look for the disappearance of the C4-H singlet (if starting material had H, but here

it has I). More importantly, look for the integration of the new phenyl protons. The C6-H

proton of the pyridine ring should shift downfield due to the loss of the shielding iodine and

addition of the aryl ring.

Safety & Handling
Explosion Hazard: Like all low-molecular-weight nitro compounds, this substance carries a

risk of energetic decomposition if heated dry.[1] Avoid rotary evaporation to complete

dryness at high temperatures (>50°C).

Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle in a

fume hood.

Waste: Aqueous waste from the oxidation step (Route A) contains peroxides. Quench with

sodium bisulfite/thiosulfate before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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